molecular formula C22H20N4OS2 B11663800 2-{[1-(4-Methylbenzyl)-1H-benzimidazol-2-YL]sulfanyl}-N'-[(E)-2-thienylmethylidene]acetohydrazide

2-{[1-(4-Methylbenzyl)-1H-benzimidazol-2-YL]sulfanyl}-N'-[(E)-2-thienylmethylidene]acetohydrazide

Cat. No.: B11663800
M. Wt: 420.6 g/mol
InChI Key: QOBOEIIPWXWYAT-YDZHTSKRSA-N
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Preparation Methods

The synthesis of 2-{[1-(4-Methylbenzyl)-1H-benzimidazol-2-YL]sulfanyl}-N’-[(E)-2-thienylmethylidene]acetohydrazide involves multiple steps. One common method starts with the reaction of 1,3-dihydro-2H-1,3-benzimidazole-2-thione with 4-fluorobenzaldehyde in dimethyl sulfoxide (DMSO) to produce 4-[(1H-benzimidazol-2-yl)sulfanyl]benzaldehyde . This intermediate is then reacted with thiosemicarbazide in ethanol under reflux conditions to yield the final product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield and purity.

Chemical Reactions Analysis

2-{[1-(4-Methylbenzyl)-1H-benzimidazol-2-YL]sulfanyl}-N’-[(E)-2-thienylmethylidene]acetohydrazide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the benzimidazole moiety, using reagents like alkyl halides or acyl chlorides. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

This compound has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[1-(4-Methylbenzyl)-1H-benzimidazol-2-YL]sulfanyl}-N’-[(E)-2-thienylmethylidene]acetohydrazide involves its interaction with specific molecular targets and pathways. The benzimidazole moiety is known to interact with various enzymes and receptors, leading to inhibition or activation of biological processes . The compound’s sulfur and nitrogen atoms can coordinate with metal ions, enhancing its biological activity.

Comparison with Similar Compounds

Similar compounds include other benzimidazole derivatives and thiosemicarbazones. For example:

Properties

Molecular Formula

C22H20N4OS2

Molecular Weight

420.6 g/mol

IUPAC Name

2-[1-[(4-methylphenyl)methyl]benzimidazol-2-yl]sulfanyl-N-[(E)-thiophen-2-ylmethylideneamino]acetamide

InChI

InChI=1S/C22H20N4OS2/c1-16-8-10-17(11-9-16)14-26-20-7-3-2-6-19(20)24-22(26)29-15-21(27)25-23-13-18-5-4-12-28-18/h2-13H,14-15H2,1H3,(H,25,27)/b23-13+

InChI Key

QOBOEIIPWXWYAT-YDZHTSKRSA-N

Isomeric SMILES

CC1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2SCC(=O)N/N=C/C4=CC=CS4

Canonical SMILES

CC1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2SCC(=O)NN=CC4=CC=CS4

Origin of Product

United States

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